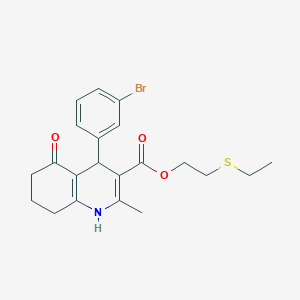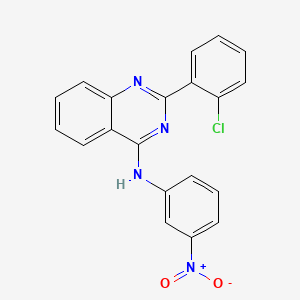![molecular formula C19H13ClN2OS B11644819 4-chloro-2-[4-(thiophen-2-yl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11644819.png)
4-chloro-2-[4-(thiophen-2-yl)-3H-1,5-benzodiazepin-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-[4-(thiophen-2-yl)-3H-1,5-benzodiazepin-2-yl]phenol is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by the presence of a thiophene ring, a benzodiazepine core, and a phenol group. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. The incorporation of a thiophene ring in the structure enhances its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[4-(thiophen-2-yl)-3H-1,5-benzodiazepin-2-yl]phenol involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, where a thiophene boronic acid derivative reacts with a halogenated benzodiazepine intermediate in the presence of a palladium catalyst.
Chlorination and Phenol Formation: The final steps involve chlorination of the benzodiazepine core and subsequent introduction of the phenol group through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[4-(thiophen-2-yl)-3H-1,5-benzodiazepin-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-2-[4-(thiophen-2-yl)-3H-1,5-benzodiazepin-2-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating anxiety, epilepsy, and other neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 4-chloro-2-[4-(thiophen-2-yl)-3H-1,5-benzodiazepin-2-yl]phenol involves its interaction with specific molecular targets in the body. The benzodiazepine core is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects. The thiophene ring may contribute to additional interactions with other molecular targets, potentially enhancing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Another benzodiazepine used to treat seizures and panic disorders.
Thiophene Derivatives: Compounds containing the thiophene ring, known for their diverse biological activities.
Uniqueness
4-chloro-2-[4-(thiophen-2-yl)-3H-1,5-benzodiazepin-2-yl]phenol is unique due to the combination of the benzodiazepine core and the thiophene ring, which may result in enhanced biological activity and potential therapeutic applications compared to other benzodiazepines.
Properties
Molecular Formula |
C19H13ClN2OS |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
4-chloro-2-(2-thiophen-2-yl-3H-1,5-benzodiazepin-4-yl)phenol |
InChI |
InChI=1S/C19H13ClN2OS/c20-12-7-8-18(23)13(10-12)16-11-17(19-6-3-9-24-19)22-15-5-2-1-4-14(15)21-16/h1-10,23H,11H2 |
InChI Key |
KWPRXHLHSPECML-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=CC=CC=C2N=C1C3=C(C=CC(=C3)Cl)O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11644747.png)

![(5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]imidazolidine-2,4-dione](/img/structure/B11644751.png)
![4-[11-(3-fluorophenyl)-1-oxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11644753.png)
![8-ethoxy-6-(4-ethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11644759.png)
![diethyl 2-[6-methoxy-2,2-dimethyl-1-(phenoxyacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11644767.png)

![5-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11644776.png)


![Diethyl 5-{[(2-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11644796.png)
![methyl (4Z)-1-benzyl-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11644797.png)
![5-[(2,3,4-Trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11644799.png)
![9,16,16-trimethyl-8,15-dioxatetracyclo[10.2.2.02,7.09,14]hexadeca-2,4,6-triene](/img/structure/B11644822.png)
